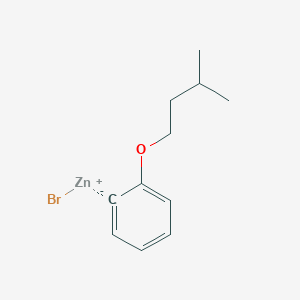
2-i-PentyloxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-i-PentyloxyphenylZinc bromide: is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a bromine atom and a phenyl ring substituted with a pentyloxy group at the second position. Organozinc compounds are known for their utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-i-PentyloxyphenylZinc bromide typically involves the reaction of 2-i-Pentyloxyphenyl bromide with zinc in the presence of a suitable solvent. One common method is the use of diethyl ether or tetrahydrofuran (THF) as the solvent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved safety, scalability, and efficiency. The use of microreactors and flow chemistry techniques allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 2-i-PentyloxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromine bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding zinc oxides or reduction to form zinc metal.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkyl halides, aryl halides, and organometallic reagents.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Diethyl ether, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the phenyl ring and the coupling partner.
科学的研究の応用
Chemistry: 2-i-PentyloxyphenylZinc bromide is widely used in organic synthesis for the formation of complex molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In biological research, organozinc compounds like this compound are used to study enzyme mechanisms and to develop new drugs. Their ability to form stable carbon-carbon bonds makes them valuable in the synthesis of biologically active molecules.
Industry: Industrially, this compound is used in the production of fine chemicals and specialty materials. Its role in cross-coupling reactions makes it a valuable tool for the synthesis of polymers, electronic materials, and other advanced materials.
作用機序
The mechanism of action of 2-i-PentyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing the transition state and lowering the activation energy of the reaction.
類似化合物との比較
PhenylZinc bromide: Similar to 2-i-PentyloxyphenylZinc bromide but lacks the pentyloxy substituent.
2-i-ButoxyphenylZinc bromide: Similar structure but with a butoxy group instead of a pentyloxy group.
2-i-MethoxyphenylZinc bromide: Contains a methoxy group instead of a pentyloxy group.
Uniqueness: The presence of the pentyloxy group in this compound imparts unique steric and electronic properties to the compound. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C11H15BrOZn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC名 |
bromozinc(1+);3-methylbutoxybenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h3-6,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
RUAQUEVGEDNZKR-UHFFFAOYSA-M |
正規SMILES |
CC(C)CCOC1=CC=CC=[C-]1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)
![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
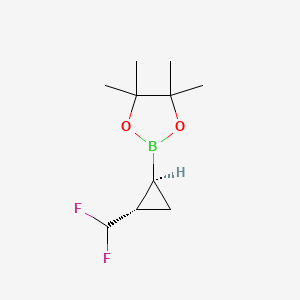
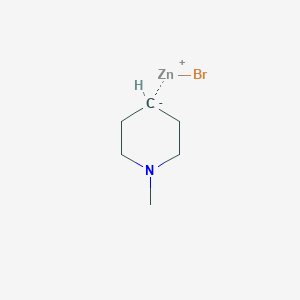
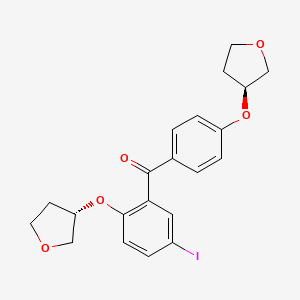
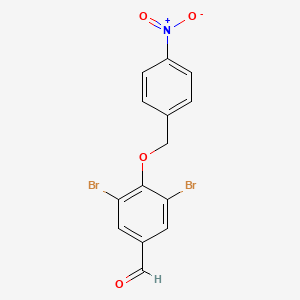
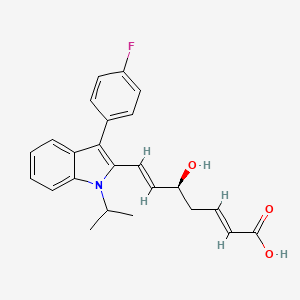

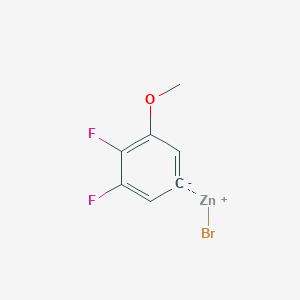

![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
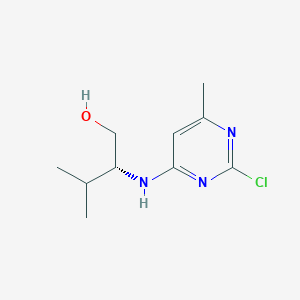
![(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B14887326.png)
